4-Methoxybenzo[d]isothiazole-3-carboxylic acid
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Overview
Description
4-Methoxybenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The molecular formula of this compound is C9H7NO3S, and it has a molecular weight of 209.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[d]isothiazole-3-carboxylic acid typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to form the isothiazole ring. The reaction conditions usually involve heating the mixture under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methoxybenzo[d]isothiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to changes in biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzo[d]thiazole-3-carboxylic acid
- 4-Methoxybenzo[d]oxazole-3-carboxylic acid
- 4-Methoxybenzo[d]imidazole-3-carboxylic acid
Uniqueness
4-Methoxybenzo[d]isothiazole-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical and biological properties. This compound exhibits a broader range of biological activities compared to its analogs, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-methoxy-1,2-benzothiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-13-5-3-2-4-6-7(5)8(9(11)12)10-14-6/h2-4H,1H3,(H,11,12) |
InChI Key |
LBPJGQMNHOVIAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SN=C2C(=O)O |
Origin of Product |
United States |
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